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Compound of Interest

Compound Name: 3,3-Dimethyl-1-butanol

Cat. No.: B044104 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

detailing the structural and physicochemical differences between 3,3-dimethyl-1-butanol and

its C6H14O isomers. This guide provides a comparative analysis of their physical properties

and spectroscopic data, supported by experimental findings, to aid in their differentiation and

application.

The subtle rearrangement of atoms in isomeric molecules can lead to profound differences in

their physical, chemical, and biological properties. For professionals in research and drug

development, a clear understanding of these isomeric differences is paramount for applications

ranging from solvent selection to the design of new molecular entities. This guide provides a

detailed structural comparison of 3,3-dimethyl-1-butanol with its sixteen other structural

isomers of the molecular formula C6H14O.

Isomeric Landscape of C6H14O Alcohols
The molecular formula C6H14O gives rise to seventeen distinct structural isomers of alcohols,

which can be broadly categorized into primary, secondary, and tertiary alcohols based on the

substitution of the carbon atom bearing the hydroxyl group. These isomers exhibit variations in

chain length, branching, and the position of the hydroxyl group, all of which contribute to their

unique physicochemical and spectroscopic characteristics.

Below is a visual representation of the structural relationships among the different classes of

hexanol isomers.
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Structural Classification of C6H14O Alcohol Isomers

Primary Alcohols Secondary Alcohols Tertiary Alcohols

Hexan-1-ol 2-Methyl-1-pentanol 3-Methyl-1-pentanol 4-Methyl-1-pentanol 2-Ethyl-1-butanol 2,2-Dimethyl-1-butanol 2,3-Dimethyl-1-butanol 3,3-Dimethyl-1-butanol Hexan-2-ol Hexan-3-ol 3-Methyl-2-pentanol 4-Methyl-2-pentanol 2-Methyl-3-pentanol 3,3-Dimethyl-2-butanol 2-Methyl-2-pentanol 3-Methyl-3-pentanol 2,3-Dimethyl-2-butanol C6H14O Alcohols
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Caption: Classification of C6H14O alcohol isomers.

Physicochemical Properties: A Comparative
Analysis
The structural variations among the isomers of 3,3-dimethyl-1-butanol directly influence their

physical properties. Generally, increased branching leads to a more compact, spherical shape,

which reduces the surface area available for intermolecular van der Waals interactions. This

typically results in lower boiling points compared to their straight-chain counterparts. The

position of the hydroxyl group also plays a critical role; primary alcohols tend to have higher

boiling points than secondary and tertiary alcohols due to more effective hydrogen bonding.

The following table summarizes key physicochemical data for 3,3-dimethyl-1-butanol and its

isomers.
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Isomer
IUPAC

Name

Boiling Point

(°C)

Melting Point

(°C)

Density

(g/mL at

20°C)

Water

Solubility

(g/L)

Primary

Alcohols

3,3-Dimethyl-

1-butanol

3,3-

dimethylbuta

n-1-ol

143 -60 0.844
Slightly

soluble

Hexan-1-ol hexan-1-ol 157 -45 0.820 5.9

2-Methyl-1-

pentanol

2-

methylpentan

-1-ol

149 - 0.826 8.1

3-Methyl-1-

pentanol

3-

methylpentan

-1-ol

152 - 0.823 -

4-Methyl-1-

pentanol

4-

methylpentan

-1-ol

151 - 0.821 11.95

2-Ethyl-1-

butanol

2-ethylbutan-

1-ol
146 -15 0.830 4

2,2-Dimethyl-

1-butanol

2,2-

dimethylbuta

n-1-ol

137 - 0.828 -

2,3-Dimethyl-

1-butanol

2,3-

dimethylbuta

n-1-ol

145 - - -

Secondary

Alcohols

Hexan-2-ol hexan-2-ol 136 -23 0.814 14

Hexan-3-ol hexan-3-ol 135 - 0.819 15
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3-Methyl-2-

pentanol

3-

methylpentan

-2-ol

134.3 - 0.831 19

4-Methyl-2-

pentanol

4-

methylpentan

-2-ol

132 -90 0.810 15

2-Methyl-3-

pentanol

2-

methylpentan

-3-ol

126.5 - 0.824 20

3,3-Dimethyl-

2-butanol

3,3-

dimethylbuta

n-2-ol

120 5.6 0.812 25

Tertiary

Alcohols

2-Methyl-2-

pentanol

2-

methylpentan

-2-ol

121 -3.5 0.811 22

3-Methyl-3-

pentanol

3-

methylpentan

-3-ol

122 -3.5 0.829 45

2,3-Dimethyl-

2-butanol

2,3-

dimethylbuta

n-2-ol

120 -14 0.823 -

Note: Data has been compiled from various sources and may have slight variations depending

on the experimental conditions. A dash (-) indicates that reliable data was not readily available.

Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for

distinguishing between structural isomers. The unique chemical environment of each proton

and carbon atom in a molecule results in a distinct NMR spectrum, while the vibrational modes
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of different functional groups and the overall molecular structure give rise to a characteristic IR

spectrum.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

acquired on a spectrometer operating at a field strength of 300 MHz or higher. Samples are

dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆), with tetramethylsilane (TMS) often used as an internal standard (0 ppm). Key

parameters to record include chemical shifts (δ) in parts per million (ppm), signal multiplicities

(e.g., singlet, doublet, triplet), and coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform

Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between salt plates

(e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is

typically recorded over the range of 4000 to 400 cm⁻¹. Important spectral features for alcohols

include the broad O-H stretching band in the region of 3200-3600 cm⁻¹ and the C-O stretching

vibration, which appears in the 1000-1260 cm⁻¹ range, with its exact position being indicative of

whether the alcohol is primary, secondary, or tertiary.

Comparative Spectroscopic Features
The following table highlights the key distinguishing features in the ¹H NMR and IR spectra of

3,3-dimethyl-1-butanol and a selection of its isomers.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b044104?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer
Key ¹H NMR Features (δ,

ppm)
Key IR Features (cm⁻¹)

3,3-Dimethyl-1-butanol
Singlet (~0.9) for (CH₃)₃C;

Triplet (~3.7) for CH₂OH

Broad O-H stretch (~3330); C-

O stretch (~1045)

Hexan-1-ol
Triplet (~0.9) for CH₃; Triplet

(~3.6) for CH₂OH

Broad O-H stretch (~3330); C-

O stretch (~1058)

2-Methyl-1-pentanol
Doublet (~0.9) for CH₃CH;

Doublet (~3.5) for CH₂OH

Broad O-H stretch (~3330); C-

O stretch (~1042)

3,3-Dimethyl-2-butanol

Singlet (~0.9) for (CH₃)₃C;

Doublet (~1.1) for CH₃CH;

Quartet (~3.5) for CHOH

Broad O-H stretch (~3350); C-

O stretch (~1110)

2,3-Dimethyl-2-butanol
Doublet (~0.9) for (CH₃)₂CH;

Singlet (~1.1) for (CH₃)₂COH

Broad O-H stretch (~3380); C-

O stretch (~1140)

Logical Workflow for Isomer Identification
The differentiation of C6H14O alcohol isomers can be approached systematically using a

combination of analytical techniques. The following diagram illustrates a logical workflow for

this process.
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Workflow for C6H14O Alcohol Isomer Identification

Unknown C6H14O Alcohol

GC-MS Analysis

Determine Molecular Weight
and Fragmentation Pattern

IR Spectroscopy

Identify Functional Groups
(O-H, C-O stretches)

NMR Spectroscopy

Determine Carbon Skeleton
and Connectivity

Data Interpretation

Isomer Identification

Click to download full resolution via product page

Caption: A logical workflow for the identification of C6H14O alcohol isomers.

In conclusion, the seventeen structural isomers of C6H14O alcohols, including 3,3-dimethyl-1-
butanol, present a rich landscape for the study of structure-property relationships. A

methodical approach, combining the analysis of physicochemical properties with spectroscopic

data, allows for their unambiguous differentiation, a critical capability for researchers and

professionals in the chemical and pharmaceutical sciences.

To cite this document: BenchChem. [A Structural Showdown: 3,3-Dimethyl-1-butanol and Its
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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